molecular formula C13H18N2O B11800513 1-(2-(5-Methylpyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(5-Methylpyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11800513
M. Wt: 218.29 g/mol
InChI Key: HOWRTJULYPOHOO-UHFFFAOYSA-N
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Description

1-(2-(5-Methylpyridin-3-yl)piperidin-1-yl)ethanone is a heterocyclic compound that features both piperidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both piperidine and pyridine rings in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-Methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylpyridine and piperidine.

    Formation of Intermediate: The first step involves the alkylation of 5-methylpyridine with an appropriate alkylating agent to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with piperidine under specific reaction conditions to form the desired product.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(5-Methylpyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products:

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an alcohol derivative.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

1-(2-(5-Methylpyridin-3-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(5-Methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

    1-(5-Methylpyridin-2-yl)ethanone: This compound is similar in structure but lacks the piperidine ring.

    2-Phenyl-1-(piperidin-1-yl)ethanone: This compound has a phenyl group instead of a pyridine ring.

Uniqueness: 1-(2-(5-Methylpyridin-3-yl)piperidin-1-yl)ethanone is unique due to the presence of both piperidine and pyridine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-[2-(5-methylpyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H18N2O/c1-10-7-12(9-14-8-10)13-5-3-4-6-15(13)11(2)16/h7-9,13H,3-6H2,1-2H3

InChI Key

HOWRTJULYPOHOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2CCCCN2C(=O)C

Origin of Product

United States

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